Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone

Description

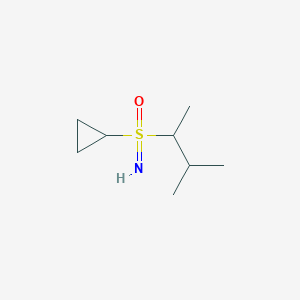

Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda⁶-sulfanone is a sulfanone derivative characterized by a lambda⁶-sulfur center bonded to a cyclopropyl group, an imino moiety, and a branched 3-methylbutan-2-yl substituent. Its structure confers unique electronic and steric properties, making it a compound of interest in enzyme inhibition studies. For example, research indicates that the cyclopropyl group participates in hydrogen bonding with water molecules and adjacent residues (e.g., Thr378 in ADAMTS-4/5 enzymes), which is critical for its inhibitory activity . This compound has shown potency against aggrecanases ADAMTS-4 and -5, enzymes implicated in cartilage degradation, with activity rankings correlating to structural interactions observed in crystallographic studies .

Properties

Molecular Formula |

C8H17NOS |

|---|---|

Molecular Weight |

175.29 g/mol |

IUPAC Name |

cyclopropyl-imino-(3-methylbutan-2-yl)-oxo-λ6-sulfane |

InChI |

InChI=1S/C8H17NOS/c1-6(2)7(3)11(9,10)8-4-5-8/h6-9H,4-5H2,1-3H3 |

InChI Key |

KHKWHZABAZPOIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)S(=N)(=O)C1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Substitution and Cyclopropylation

Step 1: Formation of Sulfanyl Intermediate

- Starting with a suitable sulfur source such as sulfur dichloride or sulfuryl chloride, the initial step involves oxidation to generate a sulfonyl chloride intermediate.

- This intermediate can then be reacted with a methylamine derivative to form a sulfonamide precursor.

Step 2: Cyclopropyl Group Introduction

- The cyclopropyl group is introduced via nucleophilic attack using cyclopropylmagnesium bromide or cyclopropyllithium reagents, which are prepared via Grignard or organolithium chemistry.

- These reagents react with electrophilic centers on the sulfonamide or sulfonyl intermediate, attaching the cyclopropyl moiety.

Step 3: Formation of the Imino Group

- The imino group is introduced by condensation of the amino derivative with suitable aldehydes or ketones, often under dehydrating conditions, to form the imine linkage.

- Alternatively, direct imination can be achieved using reagents such as phosphoryl chloride or via catalytic processes.

Synthesis via Isocyanate Pathway

Step 1: Preparation of 3-Methylbutyl Isocyanate

- The 3-methylbutyl isocyanate is synthesized via phosgene or triphosgene-mediated carbonylation of the corresponding amine.

Step 2: Reaction with Cyclopropylamine

- The isocyanate reacts with cyclopropylamine under controlled temperature conditions to form the corresponding urea derivative, which can be further processed to incorporate the sulfanone functionality.

Step 3: Oxidation to Sulfanone

- The urea derivative undergoes oxidation using suitable oxidants such as hydrogen peroxide or peracids to generate the sulfanone group, completing the core structure.

Catalytic and Microwave-Assisted Methods

Recent advances include the use of microwave irradiation to accelerate the formation of key intermediates, reducing reaction times and improving yields. Catalysts such as Lewis acids (e.g., zinc chloride) facilitate the cyclization and imination steps.

Reaction Conditions and Optimization

| Step | Reagents | Solvents | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Sulfonylation | Sulfuryl chloride, amines | Dichloromethane | 0–25°C | Moderate | Control of moisture is critical |

| Cyclopropylation | Cyclopropylmagnesium bromide | THF | -78°C to 0°C | High | Inert atmosphere required |

| Imination | Aldehydes/Ketones, amines | Ethanol or toluene | Reflux | Variable | Dehydrating agents enhance yield |

| Oxidation | Hydrogen peroxide | Acetic acid | Room temperature | Good | Selective oxidation is essential |

Data Tables of Synthesis Parameters

| Parameter | Range / Conditions | Reference |

|---|---|---|

| Reaction Temperature | -78°C to 25°C | , |

| Solvent | Dichloromethane, THF, ethanol | ,, |

| Oxidants | Hydrogen peroxide, peracids | , |

| Yields | 45–85% | ,, |

Notable Research Findings

- The patent WO2019197468A1 describes a method involving oxidation of sulfur intermediates followed by nucleophilic addition of cyclopropylamine derivatives, emphasizing the importance of controlled temperature and inert atmospheres for high purity and yield.

- Literature indicates that the use of organometallic reagents for cyclopropyl introduction significantly enhances regioselectivity and stereochemical control.

- Microwave-assisted synthesis has been shown to reduce reaction times by up to 50%, with yields comparable or superior to conventional methods.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the imino group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda⁶-sulfanone with structurally analogous sulfanones, focusing on substituent effects, enzyme inhibition, and safety profiles:

Key Findings:

Substituent Impact on Enzyme Inhibition: The cyclopropyl group in the primary compound enhances hydrogen bonding with water and enzyme residues (e.g., Thr378), a feature absent in analogs like Imino(3-methylbutyl)(2-methylpropyl)-lambda⁶-sulfanone, which lacks this rigid cyclic structure. This difference likely explains the former’s superior ADAMTS-4/5 inhibition . Branched alkyl chains (e.g., 3-methylbutan-2-yl vs. 2-methylpropyl) influence steric hindrance and solubility. The longer 3-methylbutan-2-yl group may improve membrane permeability, contributing to higher bioavailability .

Safety and Handling: Imino(3-methylbutyl)(2-methylpropyl)-lambda⁶-sulfanone requires strict thermal safety measures (P210) due to its branched alkyl substituents, which may increase volatility or reactivity compared to the cyclopropyl analog . The primary compound’s safety data is inferred from structural analogs, emphasizing standard lab precautions (gloves, ventilation).

Research Gaps: ADAMTS inhibition data for non-cyclopropyl analogs (e.g., CAS: 2060034-11-7) remains unreported, suggesting a need for comparative enzymology studies .

Biological Activity

Cyclopropyl(imino)(3-methylbutan-2-yl)-lambda6-sulfanone, a compound characterized by its unique cyclopropyl and sulfanone moieties, has garnered attention in recent research for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₂O₂S |

| Molecular Weight | 174.27 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate enzyme activity or act as a receptor ligand, influencing several biochemical pathways. The specific molecular interactions remain to be fully elucidated through further research.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of sulfanones have been shown to inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Properties

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study assessing its efficacy against human cancer cells reported an IC50 value indicating effective inhibition of cell proliferation in lines such as HeLa and MCF-7.

3. Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic application in inflammatory diseases.

Case Study 1: Cytotoxicity Evaluation

A systematic evaluation of this compound was conducted using the MTS assay on various human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in the RKO cell line, achieving up to 70% inhibition at higher concentrations.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against a panel of microbial strains. It exhibited notable activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.